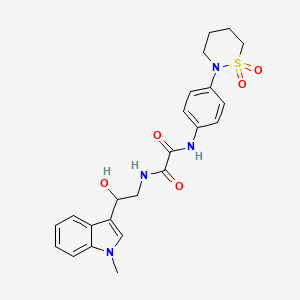![molecular formula C7H12ClF2NO2 B2552500 Acétate de méthyle 2-[(2R)-4,4-difluoropyrrolidin-2-yl] ; chlorhydrate CAS No. 2580092-71-1](/img/structure/B2552500.png)
Acétate de méthyle 2-[(2R)-4,4-difluoropyrrolidin-2-yl] ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride is a useful research compound. Its molecular formula is C7H12ClF2NO2 and its molecular weight is 215.62. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Application: Les chercheurs ont utilisé ce composé pour créer de nouveaux produits agrochimiques et pharmaceutiques. En l'intégrant dans la structure moléculaire des molécules cibles, les scientifiques peuvent améliorer leur efficacité, leur biodisponibilité et leur sélectivité .
- Application: Le chlorhydrate d'acétate de méthyle 2-[(2R)-4,4-difluoropyrrolidin-2-yl] sert de précurseur pour la synthèse de trifluorométhylpyridines. Ces composés jouent un rôle crucial dans la découverte de médicaments, la protection des cultures et d'autres applications .
- Application: Les chercheurs ont utilisé ce composé dans la synthèse stéréodivergente chimioenzymatique. Par exemple, un complexe de fer(II), associé à H2O2 aqueux comme oxydant, a conduit à l'hydroxylation cis-énantiosélective du phényl trans-2-méthyl-2-buténoate, produisant le (2S,3R) diol correspondant avec un excellent excès énantiomérique .
- Application: Le chlorhydrate d'acétate de méthyle 2-[(2R)-4,4-difluoropyrrolidin-2-yl] peut être modifié pour créer des candidats médicaments potentiels. Son motif de substitution en fluor unique peut conférer des propriétés souhaitables, telles qu'une meilleure stabilité métabolique ou une affinité de liaison .
- Application: Les chercheurs utilisent ce composé comme un bloc de construction fluoré. L'incorporation d'atomes de fluor dans les molécules peut modifier leurs propriétés physicochimiques, affectant la solubilité, la lipophilie et la réactivité .
- Application: Les chercheurs utilisent le chlorhydrate d'acétate de méthyle 2-[(2R)-4,4-difluoropyrrolidin-2-yl] dans des études de biologie chimique. En marquant ou en modifiant les protéines avec ce composé, ils peuvent étudier la fonction des protéines, les interactions et les voies cellulaires .
Agrochimie et produits pharmaceutiques
Trifluorométhylpyridines
Synthèse énantiosélective
Chimie médicinale
Blocs de construction fluorés
Biologie chimique et identification des cibles
Propriétés
IUPAC Name |
methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)2-5-3-7(8,9)4-10-5;/h5,10H,2-4H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLMXADMRDAIJC-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(CN1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CC(CN1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)





![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2552429.png)



![3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2552435.png)
![4-(ethylsulfanyl)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)
![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)
